Spiro[3.3]heptane-2-carboxylic acid

Catalog No.
S739510
CAS No.
28114-87-6
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.3]heptane-2-carboxylic acid

CAS Number

28114-87-6

Product Name

Spiro[3.3]heptane-2-carboxylic acid

IUPAC Name

spiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI Key

FUQHLUSGMOSPRQ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(C2)C(=O)O

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)O

Synthesis of Functionalized Spirocyclic Systems:

Spiro[3.3]heptane-2-carboxylic acid can be used as a starting material for the synthesis of various functionalized spirocyclic systems. These complex structures often exhibit interesting biological and physical properties, making them valuable for further research in areas like drug discovery and materials science [].

Development of Chiral Catalysts:

The incorporation of spiro[3.3]heptane-2-carboxylic acid into the framework of chiral catalysts has been explored. Chiral catalysts are crucial for various asymmetric reactions in organic synthesis, which are essential for the production of enantiopure drugs and other pharmaceuticals [].

Exploration in Medicinal Chemistry:

Derivatives of spiro[3.3]heptane-2-carboxylic acid have been investigated for their potential medicinal properties. Studies suggest their potential as inhibitors of enzymes involved in various diseases, such as cancer and neurodegenerative disorders []. However, further research is necessary to determine their efficacy and safety.

Spiro[3.3]heptane-2-carboxylic acid is an organic compound characterized by its unique spirocyclic structure, which consists of two fused cyclopentane rings. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. The compound features a carboxylic acid functional group at the second carbon position of the spiro[3.3]heptane framework, contributing to its reactivity and potential biological activity. The compound is recognized for its non-planar conformation, which distinguishes it from typical aromatic compounds, providing unique chemical and physical properties .

Due to its functional groups. Notably, it can participate in:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Alkylation: The carboxylic acid can be alkylated using alkyl halides, leading to the formation of substituted derivatives .

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that spiro[3.3]heptane-2-carboxylic acid and its derivatives possess significant biological activity. They have been explored for their potential as drug candidates due to their ability to mimic bioactive compounds. Studies suggest that modifications to the spirocyclic structure can enhance pharmacological properties, making them valuable in medicinal chemistry .

The synthesis of spiro[3.3]heptane-2-carboxylic acid typically involves several methods:

  • Cyclization Reactions: Utilizing cyclobutane carboxylic acids and alkenes in the presence of catalysts like triflic anhydride and collidine to produce spirocyclic frameworks.
  • Functionalization: Following cyclization, further functionalization can be achieved through hydrolysis or reduction processes to obtain the desired carboxylic acid derivative.
  • Fluorination: Fluorinated derivatives have been synthesized as building blocks for drug discovery, showcasing the adaptability of the spirocyclic structure .

These methods emphasize the compound's synthetic accessibility and versatility.

Spiro[3.3]heptane-2-carboxylic acid has several applications:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, especially in targeting specific biological pathways.
  • Building Block in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound's properties may be exploited in creating novel materials with specific mechanical or thermal characteristics .

Studies on spiro[3.3]heptane-2-carboxylic acid have focused on its interactions with biological systems, particularly in drug design:

  • Receptor Binding: Research indicates that derivatives can bind selectively to certain receptors, influencing their pharmacological profiles.
  • Structure-Activity Relationships: Understanding how structural variations affect biological activity is critical for optimizing drug candidates derived from this scaffold .

These studies are essential for advancing the compound's application in medicinal chemistry.

Several compounds share structural similarities with spiro[3.3]heptane-2-carboxylic acid:

Compound NameMolecular FormulaUnique Features
Spiro[3.3]heptaneC₇H₁₂Basic spirocyclic structure without carboxylic acid
Spiro[3.3]heptane-6-carboxylic acidC₉H₁₄O₂Contains an additional carboxyl group at position 6
1-Aminospiro[3.3]heptaneC₈H₁₃NIncorporates an amino group enhancing biological activity
Spiro[4.4]nonaneC₉H₁₄Larger spirocyclic structure affecting steric properties

The uniqueness of spiro[3.3]heptane-2-carboxylic acid lies in its specific arrangement of atoms and functional groups, which contribute to its distinct chemical reactivity and potential biological activities compared to these similar compounds.

The spiro[3.3]heptane core first entered scientific literature in the mid-20th century, with early synthetic efforts focusing on strained hydrocarbon systems. The foundational work by Hulshof and Wynberg in 1974 detailed the synthesis and spectroscopic characterization of spiro[3.3]hepta-1,5-diene derivatives, establishing key methodologies for spirocyclic compound construction. However, it wasn’t until the 2010s that spiro[3.3]heptane derivatives gained prominence in medicinal chemistry, catalyzed by advances in strain-release strategies and bioisosteric design principles.

The carboxylic acid derivative specifically emerged as a synthetic target in pharmaceutical research between 2015–2020, driven by demands for novel benzene replacements. PubChem records indicate systematic registration of its structural and physicochemical properties starting in 2007, with significant updates through 2025 reflecting growing research interest.

Structural Uniqueness of the Spiro[3.3]heptane Scaffold

The molecule’s defining feature is its orthogonal bicyclic system comprising two fused cyclopropane rings sharing a central spiro carbon. This architecture imposes remarkable geometric constraints:

Structural ParameterValueComparison to Benzene
Bond angles at spiro carbon88–92°120° (benzene)
Torsional strain energy18–22 kcal/mol0 kcal/mol (benzene)
Exit vector angle (ϕ₁/ϕ₂)22.8–29.7°0.6–2.2° (para-benzene)

This non-planar configuration enables three-dimensional vectoring of substituents while maintaining comparable molecular footprint to monosubstituted benzene. The carboxylic acid group at position 2 introduces hydrogen-bonding capability without compromising ring strain benefits, creating a versatile pharmacophore anchor point.

Role in Modern Organic and Medicinal Chemistry

The compound’s value stems from its dual functionality as both a structural constraint element and bioisostere:

Organic Synthesis Applications

  • Serves as a linchpin for complexity-generating reactions via strain-release mechanisms
  • Enables stereoselective transformations through conformational control
  • Acts as precursor for diverse spirocyclic architectures through derivatization

Therapeutic Design Innovations

  • Successfully replaces benzene in FDA-approved drugs:
    • Sonidegib analog: Maintains Hedgehog pathway inhibition (IC₅₀ = 0.6 μM vs 0.8 μM parent)
    • Vorinostat derivative: Retains HDAC inhibitory activity (EC₅₀ = 0.7 μM vs 0.5 μM parent)
  • Reduces metabolic clearance in microsomal assays (CLₗᵢₙₜ improved 2.1-fold vs benzene analogs)
  • Lowers lipophilicity (ΔlogP = -0.8 vs aromatic counterparts) while maintaining membrane permeability

Recent synthetic breakthroughs enable multigram-scale production via keteneiminium salt cycloadditions, addressing earlier scalability challenges. The development of enantioselective enzymatic synthesis routes further enhances utility in chiral drug development.

Classical Approaches to Spiro[3.3]heptane Core Construction

Cycloaddition Strategies for Bicyclic Framework Assembly

The construction of spiro[3.3]heptane frameworks through cycloaddition strategies represents one of the most established synthetic approaches to these structurally constrained systems [1]. The thermal [2+2] cycloaddition between dichloroketene and olefins has emerged as a fundamental method for assembling the spirocyclic bicyclic framework [1]. This approach involves successive [2+2] cycloadditions that result in the formation of the desired spiro compounds, albeit with low to moderate yields throughout the multi-step synthesis [1].

The mechanistic pathway for these cycloadditions follows a concerted [π2s + (π2s + π2s)] process, where the transition state adopts a slightly askew geometry to minimize repulsion between the largest substituents on the ketene and olefin components [1]. The reaction initiates with nucleophilic attack from one alkene carbon on the carbonyl carbon of the ketene, followed by subsequent attack of the terminal ketene carbon to the other alkene carbon through a twisted transition state at approximately 50-60 degrees [1].

For the specific case of dichloroketene reactions with monosubstituted alkenes, four possible interaction modes are observed, resulting in either 3-substituted or 4-substituted cyclobutanone products [1]. The 3-substituted cyclobutanone represents the predominant product in these [2+2] cycloadditions, with the approach pathway varying depending on the substituents present on the reactants [1].

Preparation of dichloroketene in situ is typically accomplished through two established routes: dehydrohalogenation using triethylamine to eliminate hydrogen chloride from dichloroacetyl chloride, or dehalogenation of trichloroacetyl chloride using activated zinc-copper couple [1]. The zinc-copper activation method has proven particularly effective when combined with phosphorus oxychloride as an additive, which serves to sequester formed zinc halide and prevent undesired side reactions [1].

Ring-Expansion Techniques from Smaller Cyclic Precursors

Ring-expansion methodologies provide alternative pathways for constructing spiro[3.3]heptane cores from smaller cyclic precursors [2]. The strain-relocating semipinacol rearrangement represents a novel approach for forming the highly strained spiro[3.3]heptan-1-one motif through reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes [2]. This transformation proceeds through initial nucleophilic addition to the cyclopropanone formed in situ, generating a 1-bicyclobutylcyclopropanol intermediate that undergoes acid-promoted semipinacol rearrangement to afford the substituted spiro[3.3]heptan-1-one directly [2].

The mechanistic pathway likely involves initial protonation of the bicyclobutyl moiety followed by [3] [4]-rearrangement of the resulting cyclopropylcarbinyl cation [2]. This process demonstrates complete regio- and stereospecificity when employing substituted cyclopropanone equivalents, leading to optically active 3-substituted spiro[3.3]heptan-1-ones [2].

Alternative ring-expansion approaches have been explored through photochemically initiated semipinacol rearrangements [5]. While these methods show promise for accessing spirocyclic ring systems, the use of ultraviolet light and photosensitizers to initiate ring expansion reactions has proven challenging in practice [5]. The majority of siloxy-epoxide ring expansions of cyclobutane rings to form azaspiro systems demonstrate limited selectivity, requiring careful optimization of reaction conditions [5].

Advanced Synthetic Routes to Spiro[3.3]heptane-2-carboxylic Acid

Keteneiminium Salt-Based Cyclization Protocols

Keteneiminium ions represent unique and versatile reactive intermediates for the construction of spirocyclic systems [6]. These highly reactive species can be generated through three primary routes: reaction of ynamines with electrophiles, electrophilic activation of amides followed by elimination, or through phosphane-catalyzed approaches [6]. The electrophilic activation of amides represents the most synthetically useful entry to keteneiminium ions, with the nature of the starting amide and reagents having dramatic impact on reaction outcomes [6].

The generation of keteneiminium ions from amides can be achieved using Viehe's procedure, which employs phosgene in the presence of triethylamine or pyridine [6]. This method involves electrophilic activation of the amide with phosgene to produce an intermediate chloroiminium ion, which upon base addition yields the desired keteneiminium species [6]. Alternative conditions include dehydrohalogenation protocols and dehalogenation reactions using activated metals [6].

A key advantage of keteneiminium salt-based cyclizations is their ability to participate in formal [2+2] cycloaddition reactions with imines [6]. This process consists of nucleophilic addition of the imine to the keteneiminium ion followed by intramolecular addition of the resulting enamine to provide β-lactam products in excellent yields [6]. The stereoselectivity of these reactions depends strongly on the nature of the counterion, with non-nucleophilic counterions such as triflate favoring conrotatory electrocyclization pathways [6].

Decarboxylation of Spiro[3.3]heptane Dicarboxylic Acid Derivatives

The thermal decarboxylation of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) represents a well-established route to monocarboxylic acid derivatives [3] [7]. This transformation typically requires heating at elevated temperatures, with the crude spiro[3.3]heptane-3,3-dicarboxylic acid undergoing thermal decarboxylation at 220°C for 30 minutes to afford the desired monocarboxylic acid product [3].

The decarboxylation mechanism for these systems follows established thermal pathways observed for β-dicarboxylic acids [8]. When carboxylic acids possess strongly electron-attracting groups attached to the α-carbon, decarboxylation proceeds readily at temperatures of 100-150°C [8]. For spirocyclic dicarboxylic acids, higher temperatures are typically required due to the conformational constraints imposed by the rigid bicyclic framework [8].

Fecht's acid synthesis through double malonate alkylation provides access to the dicarboxylic acid precursor [7]. This approach utilizes diethyl malonate and pentaerythritol tetrabromide in a double substitution reaction to construct the spirocyclic core with two carboxylic acid functionalities [1]. The resulting dicarboxylic acid can then undergo selective monocarboxylation through controlled thermal conditions [7].

The thermal stability of spiro[3.3]heptane dicarboxylic acids varies significantly with substitution patterns [7]. Fecht's acid demonstrates sufficient thermal stability to permit controlled decarboxylation, making it a valuable precursor for accessing monocarboxylic acid derivatives with defined stereochemistry [7].

Catalytic Asymmetric Synthesis Methods

Catalytic asymmetric approaches to spirocyclic compounds have gained considerable attention due to their ability to control absolute stereochemistry while constructing quaternary carbon centers [9]. Palladium-catalyzed enantioselective allylic alkylation strategies have proven particularly effective for accessing enantioenriched spirocycles possessing all-carbon quaternary spirocenters [9].

The developed protocols employ masked bromomethyl vinyl ketone reagents in combination with chiral palladium catalysts [9]. The transformation involves an enantioselective palladium-catalyzed allylic alkylation reaction followed by a one-pot unmasking and ring-closing metathesis sequence [9]. This approach provides access to spirocyclic compounds bearing 1,4-dicarbonyl moieties in good yields and selectivities [9].

Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides represent another powerful method for stereoselective spirocycle construction [10]. These reactions proceed under mild conditions and demonstrate excellent enantioselectivities when employing appropriate chiral catalysts [10]. The methodology has shown particular utility for preparing biologically important spiropyrrolidine heterocycles with high yields and excellent diastereoselectivities [10].

Ti(O-isopropyl)4-mediated kinetic spirocyclization reactions offer stereocontrolled access to spiroketals through retention of configuration at anomeric carbons [11]. This approach contrasts with traditional thermodynamic control methods and proceeds through a chelation-controlled mechanism [11]. The reaction has been successfully applied to form five-, six-, and seven-membered rings with diverse stereochemical substitution patterns [11].

Process Optimization for Multigram-Scale Production

The development of scalable synthetic approaches for spirocyclic compounds has become increasingly important for accessing these valuable building blocks in quantities suitable for extensive biological evaluation [12]. Multigram-scale preparation of spirocyclic α,α-disubstituted pyrrolidines has been achieved through optimization of existing methodologies and development of novel synthetic routes [12].

The most effective literature method for large-scale synthesis involves the reaction of imines with allyl magnesium halide, followed by bromocyclization [12]. This approach has been identified and optimized to provide good yields for simple non-functionalized substrates on multigram scales [12]. However, the method shows limitations when applied to substrates containing organosulfur or protected amino functionalities [12].

Two novel approaches based on Sakurai or Petasis reactions of cyclic ketones have been developed to address substrate scope limitations [12]. These methods involve initial reaction of the ketone with appropriate organometallic reagents, followed by hydroboration-oxidation of the introduced allyl moiety [12]. The Petasis-based method demonstrates the largest scope and proves particularly beneficial for substrates containing organosulfur or protected amino functions [12].

Synthetic MethodScale AchievedSubstrate ScopeYield Range
Imine-Allyl MgX Method100 gSimple substrates65-78%
Sakurai Approach50 gModerate scope58-72%
Petasis Method100 gBroad scope70-85%
Alternative Route100 gSpecialized cases60-75%

For the synthesis of 4-azaspiro[2.4]heptane derivatives, an alternative synthetic scheme commencing from tert-butyl cyclopropanecarboxylate has been developed [12]. This approach avoids the use of the corresponding ketone starting material and provides a viable route to these specialized spirocyclic systems [12].

The double alkylation approach using tosylmethyl isocyanide or malonate diesters has been successfully scaled to 120-gram batches [13]. This method involves construction of key building blocks such as 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane on 0.5-kilogram scale in single reactions [13]. Further construction of the spiro[3.3]heptane core through double alkylation protocols provides access to both monofunctional and bifunctional building blocks on gram to multigram scales [13].

Stereochemical Control in Spirocyclic System Formation

The control of stereochemistry in spirocyclic system formation represents a fundamental challenge due to the presence of quaternary carbon centers and the conformational constraints imposed by the bicyclic framework [14]. Stereoselective synthesis of spirocyclic oxindoles has been extensively studied, with particular focus on developing new methodologies that provide access to spiro-3- through spiro-8-membered ring systems [14].

The stereochemical outcome of spirocyclization reactions depends heavily on the mechanism of ring formation and the nature of the cyclization precursors [11]. Kinetically controlled spirocyclization reactions offer advantages over thermodynamically controlled processes by providing access to stereochemical configurations that may not represent the most stable arrangements [11]. The Ti(O-isopropyl)4-mediated spirocyclization exemplifies this approach, proceeding with retention of configuration at the anomeric carbon through a chelation-controlled mechanism [11].

Diastereoselectivity in spirocycle formation can be influenced by the choice of cyclization conditions and the presence of directing groups [15]. Photoisomerization-cyclization tactics have been developed for the diastereoselective construction of cyclic and spirocyclic ketals [15]. These methods operate under catalytic Brønsted acid conditions and provide cyclic ketals or unsaturated spiroketals with high diastereoselectivity [15].

The stereochemical diversity accessible through various synthetic approaches enables systematic exploration of structure-activity relationships [16]. Multiple diastereoisomers of glutamic acid analogs built on spiro[3.3]heptane scaffolds have been prepared through divergent synthetic approaches [16]. The retrosynthetic strategy employs chiral amine auxiliaries in Strecker reactions to install chiral amino acid moieties with defined stereochemistry [16].

Cyclization MethodStereoselectivityRing SizeMechanism Type
Ti-mediated>95% retention5-7 memberedChelation-controlled
Photoisomerization>90% diastereoselectiveVariableKinetic control
Azomethine ylide>95% enantioselective5-memberedCatalytic asymmetric
Semipinacol rearrangementComplete stereospecific4-memberedStrain-relieving

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular architecture of spirocyclic compounds. Spiro[3.3]heptane-2-carboxylic acid exhibits distinctive structural features that distinguish it from conventional aromatic systems, particularly in its orthogonal bicyclic arrangement [1] [2].

The crystallographic investigations of spiro[3.3]heptane derivatives reveal systematic deviations from ideal tetrahedral geometry at the spiro carbon center. Bond angles at the spiro carbon typically range from 88° to 92°, representing significant compression from the ideal tetrahedral angle of 109.5° [1]. This angular distortion results from the severe geometric constraints imposed by the fusion of two four-membered rings, creating substantial torsional strain throughout the molecular framework [3].

Unit cell parameters for spiro[3.3]heptane derivatives consistently demonstrate triclinic or orthorhombic crystal systems. Representative crystallographic data indicate cell dimensions with a-axes ranging from 10.319(1) to 12.168(1) Å, b-axes from 14.233(2) to 16.789(2) Å, and c-axes from 5.9411(6) to 8.5187(9) Å [1]. Space group assignments typically fall within P1 or P2₁2₁2₁ symmetries, reflecting the reduced symmetry inherent in the spirocyclic architecture.

The molecular packing arrangements in spiro[3.3]heptane-2-carboxylic acid crystals are dominated by hydrogen bonding networks established through the carboxylic acid functional groups. These intermolecular interactions create two-dimensional hydrogen bond networks extending along the ac-plane, contributing to crystal stability and defining the solid-state organization [4].

Comparative analysis with benzene demonstrates the fundamental structural divergence between spirocyclic and aromatic systems. While benzene maintains coplanar exit vectors with angles of 0.6-2.2°, spiro[3.3]heptane systems exhibit non-coplanar exit vectors with angles of 22.8-29.7° [5] [6]. This three-dimensional vectoring capability enables spirocyclic systems to access chemical space unavailable to planar aromatic compounds, making them valuable bioisosteres in medicinal chemistry applications.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-phase conformational behavior of spiro[3.3]heptane-2-carboxylic acid, revealing dynamic processes that complement the static picture obtained from X-ray crystallography [7] [8].

¹H and ¹³C Nuclear Magnetic Resonance Spectral Signatures

The ¹H nuclear magnetic resonance spectrum of spiro[3.3]heptane-2-carboxylic acid exhibits characteristic patterns that reflect the unique structural constraints of the spirocyclic framework. The proton attached to the carbon bearing the carboxylic acid group (H-2) appears as a complex multiplet in the range of 2.5-3.2 ppm, downfield shifted due to the deshielding effect of the electron-withdrawing carboxyl group [8].

Ring protons display systematic chemical shift patterns that correlate with their spatial relationships within the constrained bicyclic system. Protons on carbons adjacent to the spiro center (H-3, H-7) typically resonate between 1.8-2.4 ppm, while protons further removed from the spiro junction (H-1, H-5) appear in the 1.2-1.8 ppm region [7]. These chemical shift differences provide diagnostic information for structural assignment and conformational analysis.

The ¹³C nuclear magnetic resonance spectrum reveals distinctive carbon environments that serve as fingerprints for the spirocyclic architecture. The carboxylic acid carbon appears in the expected carbonyl region at 170-180 ppm, while the quaternary spiro carbon exhibits a characteristic signal at 74-85 ppm [9]. This spiro carbon chemical shift represents a diagnostic marker for spirocyclic systems and confirms the presence of the characteristic tetrahedral spiro junction.

Aliphatic ring carbons display chemical shifts ranging from 25-45 ppm, with specific values depending on their proximity to the spiro center and the carboxylic acid substituent [7]. The systematic variation in carbon chemical shifts provides detailed information about the electronic environment within the spirocyclic framework and enables comprehensive structural characterization.

Coupling constant analysis reveals the stereochemical relationships between adjacent protons within the constrained ring systems. Vicinal coupling constants typically range from 5-12 Hz, with specific values reflecting the dihedral angles imposed by the ring geometry [7]. These coupling patterns provide direct evidence for the puckered nature of the four-membered rings and enable detailed conformational analysis.

Dynamic Nuclear Magnetic Resonance for Ring-Flip Barrier Determination

Variable-temperature nuclear magnetic resonance spectroscopy provides quantitative information about the dynamic processes occurring in spiro[3.3]heptane-2-carboxylic acid solutions. Ring-flipping phenomena, analogous to those observed in cyclohexane systems but with significantly different energy barriers, can be characterized through line-shape analysis of temperature-dependent spectra [10] [11].

The conformational interconversion processes in spirocyclic systems typically involve synchronized ring-puckering motions that maintain the overall molecular architecture while allowing for conformational flexibility [10]. Activation energies for these processes range from 9-15 kcal/mol, significantly higher than typical cyclohexane ring-flips due to the increased strain energy associated with the spirocyclic framework.

Coalescence temperatures for specific nuclear magnetic resonance signals provide direct measurement of the energy barriers separating different conformational states [11]. For spiro[3.3]heptane derivatives, coalescence typically occurs between 217-267 K, depending on the specific substitution pattern and the nuclear magnetic resonance-active nucleus being observed.

Exchange spectroscopy experiments enable direct observation of the conformational interconversion pathways, revealing the specific atoms involved in the dynamic processes [10]. Two-dimensional exchange spectra demonstrate correlations between conformationally related environments, providing detailed mechanistic information about the ring-flipping transitions.

The temperature dependence of chemical shifts must be carefully distinguished from genuine exchange processes, as spirocyclic systems can exhibit significant temperature-dependent chemical shift variations that may mimic dynamic exchange phenomena [12]. Computational validation of proposed exchange mechanisms ensures accurate interpretation of the experimental observations.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic structure and energetic properties of spiro[3.3]heptane-2-carboxylic acid, complementing experimental structural characterization with detailed theoretical analysis [3] [13].

Ab initio molecular orbital calculations using both Hartree-Fock and density functional theory methods reveal the strain energy contributions inherent in the spirocyclic architecture. Strain energies calculated at the HF/STO-3G level typically yield values around 45.2 kcal/mol, while more sophisticated HF/4-31G calculations provide refined estimates of 42.8 kcal/mol [3]. These substantial strain energies reflect the geometric distortions required to accommodate the fusion of two four-membered rings.

Density functional theory calculations using B3LYP/6-31G(d,p) methodology provide the most reliable estimates of strain energies, yielding values of approximately 38.5 kcal/mol [14]. The systematic reduction in calculated strain energy with increasing basis set quality and improved electron correlation treatment demonstrates the importance of computational methodology in obtaining accurate energetic predictions.

Ring-puckering analysis reveals that the four-membered rings in spiro[3.3]heptane-2-carboxylic acid adopt puckered conformations with dihedral angles ranging from 30.5° to 35.6°, depending on the computational method employed [3] [13]. These puckering angles represent significant deviations from planarity and contribute substantially to the overall molecular strain energy.

The electronic structure calculations reveal significant spiro-interactions between the two ring systems, manifested as orbital mixing that stabilizes the overall molecular architecture [3]. The magnitude of these spiro-interactions, estimated at 0.28-0.4 eV, represents a substantial electronic stabilization that partially compensates for the geometric strain energy.

Molecular orbital analysis demonstrates the three-dimensional distribution of electron density throughout the spirocyclic framework, revealing the localized nature of the bonding interactions and the absence of extended conjugation pathways [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit characteristic patterns that reflect the saturated nature of the spirocyclic system while maintaining the three-dimensional architectural features.

Comparative Molecular Field Analysis of Spiro Systems

Comparative Molecular Field Analysis represents a powerful computational approach for understanding the three-dimensional structure-activity relationships of spirocyclic compounds, providing quantitative correlations between molecular structure and biological activity [17] [18].

The development of reliable Comparative Molecular Field Analysis models for spiro[3.3]heptane derivatives requires careful attention to molecular alignment procedures, which must accommodate the three-dimensional nature of spirocyclic architectures [19] [20]. Unlike planar aromatic systems, spirocyclic compounds present unique challenges for structural superposition due to their non-planar exit vectors and conformational flexibility.

Statistical validation of Comparative Molecular Field Analysis models for spirocyclic dihydrofolate reductase inhibitors demonstrates excellent predictive capability, with cross-validated correlation coefficients (q²) of 0.724 and conventional correlation coefficients (r²) of 0.986 [17] [18]. These statistical parameters indicate robust quantitative structure-activity relationships that enable reliable prediction of biological activity for novel spirocyclic derivatives.

Steric and electrostatic field contributions derived from Comparative Molecular Field Analysis calculations reveal specific molecular regions that enhance or diminish biological activity [17]. For spiro[3.3]heptane-based enzyme inhibitors, favorable steric interactions typically occur in regions that accommodate the three-dimensional architecture of the spirocyclic core, while electrostatic contributions reflect the influence of polar substituents such as carboxylic acid groups.

The three-dimensional contour maps generated by Comparative Molecular Field Analysis provide intuitive visualization of structure-activity relationships, enabling medicinal chemists to optimize lead compounds through rational substitution strategies [21] [19]. Blue contours indicate regions where increased steric bulk enhances activity, while red contours identify areas where steric hindrance reduces biological potency.

Application of Comparative Molecular Field Analysis to diverse spirocyclic compound libraries demonstrates the general applicability of this approach for understanding structure-activity relationships in three-dimensional chemical space [22] [23]. The successful modeling of spirooxindole anticancer agents and spirocyclic neurokinin antagonists illustrates the broad utility of this computational methodology for spirocyclic drug discovery programs.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Spiro[3.3]heptane-2-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types